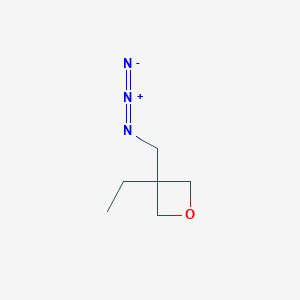

3-(Azidomethyl)-3-ethyloxetane

Description

Significance of Oxetane (B1205548) Derivatives, including 3-(Azidomethyl)-3-ethyloxetane, in Energetic Formulations

Among the various classes of energetic polymers, those derived from oxetane monomers have garnered considerable attention. The oxetane ring, a four-membered ether, provides a stable and energetic backbone upon polymerization. uni-muenchen.de The cationic ring-opening polymerization of oxetane derivatives is a well-established and controllable process, allowing for the synthesis of polymers with tailored properties. uni-muenchen.deresearchgate.net

One such derivative of significant interest is this compound (AMEO). The presence of the azidomethyl group makes AMEO a valuable energetic monomer. The azide (B81097) group contributes a high nitrogen content and a positive heat of formation, which are desirable characteristics for energetic materials. researchgate.net The ethyl group, in place of the more common methyl group found in its analogue 3-azidomethyl-3-methyloxetane (AMMO), can influence the physical and mechanical properties of the resulting polymer, such as its glass transition temperature and flexibility. dtic.milumd.edu

Research Trajectory of this compound (AMEO) within Energetic Materials Science

The exploration of AMEO is part of a broader effort to develop new energetic binders that can meet the increasing demands for high-performance and insensitive munitions. dtic.mil Research into AMEO has focused on its synthesis, polymerization, and the characterization of its resulting homopolymer, poly(this compound) (PAMEO). umd.edu Studies have investigated the synthesis of AMEO from starting materials like 1,1,1-tri(hydroxylmethyl)propane. umd.edu The subsequent cationic polymerization of AMEO, often initiated by catalysts such as boron trifluoride etherate, has been a key area of investigation to produce PAMEO, a solid energetic polymer. umd.edu

Overview of Key Research Areas Pertaining to this compound

The primary areas of research concerning AMEO and its polymer, PAMEO, include:

Synthesis: Developing efficient and scalable synthetic routes to produce high-purity AMEO monomer. umd.edu

Polymerization: Investigating the cationic ring-opening polymerization of AMEO to control the molecular weight and properties of PAMEO. umd.edu

Characterization: Determining the chemical structure, thermal properties, and mechanical properties of both the AMEO monomer and the PAMEO polymer. umd.edu

Energetic Performance: Evaluating the energetic characteristics of PAMEO as a binder in propellant and explosive formulations.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(azidomethyl)-3-ethyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-2-6(3-8-9-7)4-10-5-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZICNYSTJMRPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Azidomethyl 3 Ethyloxetane Monomer

Precursor Synthesis Pathways for Oxetane (B1205548) Ring Formation

The foundational step in synthesizing AMEO is the construction of the 3-ethyl-3-(hydroxymethyl)oxetane precursor. This involves creating the strained four-membered ether ring from an acyclic polyol.

The synthesis of the oxetane precursor, 3-ethyl-3-(hydroxymethyl)oxetane (EHO), starts from the polyol 1,1,1-tri(hydroxylmethyl)propane. umd.educhemicalbook.com The process involves a cyclization reaction with diethyl carbonate in the presence of a base catalyst, such as potassium hydroxide (B78521). chemicalbook.com In this reaction, a mixture of 1,1,1-tri(hydroxylmethyl)propane and diethyl carbonate is heated, leading to an intramolecular cyclization. This Williamson etherification-type reaction forms the strained four-membered oxetane ring, yielding 3-ethyl-3-(hydroxymethyl)oxetane. chemicalbook.comacs.orgthieme-connect.de The general approach for forming oxetane rings often relies on the intramolecular cyclization of 1,3-diols or their derivatives, where one hydroxyl group is converted into a good leaving group. acs.orgthieme-connect.de

A modified procedure involves refluxing trimethylopropane and diethyl carbonate with a catalytic amount of potassium hydroxide in ethanol. The mixture is then distilled to yield the crude product, which can be further purified by vacuum distillation. chemicalbook.com

To facilitate the introduction of the azide (B81097) group, the primary hydroxyl group of the 3-ethyl-3-(hydroxymethyl)oxetane precursor must be converted into a more effective leaving group. researchgate.netresearchgate.net This is typically achieved by reacting the alcohol with a sulfonyl chloride. The most common method is tosylation, which involves reacting the hydroxymethyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. umd.eduresearchgate.netorgsyn.org This reaction converts the poorly leaving hydroxyl group into a tosylate group, which is an excellent leaving group for subsequent nucleophilic substitution reactions. acs.orgresearchgate.net

The reaction is generally carried out in a solvent such as dichloromethane (B109758) at controlled, often low, temperatures to manage exothermicity. umd.eduorgsyn.org Mesylate derivatives, formed using methanesulfonyl chloride, are also viable alternatives and have been suggested for similar azidation processes due to their smaller size and lower cost compared to tosylates. researchgate.netresearchgate.net

Table 1: Synthesis of Tosylated Oxetane Precursor An illustrative example based on a similar compound, 3-methyl-3-(hydroxymethyl)oxetane.

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Methyl-3-oxetanemethanol | p-toluenesulfonyl chloride | Pyridine | Stirred for 1.5 hr | 3-Methyl-3-(toluenesulfonyloxymethyl)oxetane | 78-87% | orgsyn.org |

Azidation Reactions for Azidomethyl Functionalization

The final stage in the synthesis of 3-(azidomethyl)-3-ethyloxetane is the introduction of the azide group. This is accomplished through a nucleophilic substitution reaction.

The azidation step is a classic S_N2 (nucleophilic bimolecular substitution) reaction. masterorganicchemistry.com The tosylated or mesylated oxetane precursor is treated with an azide salt, most commonly sodium azide (NaN₃). umd.eduacs.orgresearchgate.net The azide anion (N₃⁻), being an excellent nucleophile, attacks the carbon atom bearing the tosylate or mesylate leaving group. masterorganicchemistry.com This attack displaces the leaving group, resulting in the formation of the C-N bond and yielding this compound. umd.eduresearchgate.net

This reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the cation of the azide salt while leaving the azide anion highly reactive. researchgate.netmasterorganicchemistry.com

The efficiency of the azidation reaction is dependent on several factors, including temperature, reaction time, and the choice of solvent. Research into similar azidation processes shows that heating the reaction mixture is common to ensure a reasonable reaction rate. For instance, the synthesis of 3-azidomethyl-3-methyl oxetane from its tosylated precursor involves heating at 85°C in DMF for 24 hours. researchgate.net The yield for this specific step is reported to be around 85%. umd.eduresearchgate.net

Optimization involves balancing reaction time and temperature to maximize the yield while minimizing potential side reactions. After the reaction is complete, the product is typically isolated by pouring the reaction mixture into water and extracting the organic product with a suitable solvent like dichloromethane. researchgate.net

Table 2: Azidation of Tosylated Oxetane Precursor An illustrative example based on a similar compound, 3-methyl-3-(toluenesulfonyloxymethyl)oxetane.

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|

Polymerization Science of 3 Azidomethyl 3 Ethyloxetane

Homopolymerization Mechanisms and Kinetics of Poly(3-(Azidomethyl)-3-ethyloxetane) (PAMEO)

The primary method for synthesizing PAMEO is through cationic ring-opening polymerization (CROP). This process involves the opening of the strained four-membered oxetane (B1205548) ring by an electrophilic initiator, leading to chain propagation. The kinetics and mechanism of this polymerization are highly dependent on the reaction conditions and the chemical species present.

Cationic ring-opening polymerization is the standard approach for polymerizing substituted oxetanes like this compound. The high ring strain energy of the oxetane ring (approximately 107 kJ/mol) makes it susceptible to ring-opening when initiated by a cationic species. radtech.org This process allows for the synthesis of polyethers that can be used as energetic binders. google.com The polymerization of analogous azido-substituted oxetanes has been shown to yield prepolymers with predictable molecular weights and low dispersities. researchgate.net The polymerization proceeds via complex mechanisms that can include both active chain end and activated monomer pathways. researchgate.netnih.gov

In the Active Chain End (ACE) mechanism, the polymerization is propagated by a reactive, positively charged center located at the end of the growing polymer chain. nih.gov The process begins when an initiator, typically a Lewis acid, reacts with the oxygen atom of the oxetane monomer, creating a tertiary oxonium ion. This active species then attacks another monomer molecule, opening its ring and incorporating it into the polymer chain, thereby regenerating the active oxonium ion at the new chain end.

This mechanism can be summarized as follows:

Initiation: The initiator activates a monomer, forming a cationic species.

Propagation: The cationic end of the growing polymer chain (the active chain end) attacks the oxygen of a new monomer molecule.

Chain Growth: The monomer's ring opens and adds to the chain, transferring the positive charge to the newly added unit.

The ACE mechanism is generally efficient, but in some systems, the formation of very stable tertiary oxonium ion intermediates can slow the subsequent ring-opening steps. radtech.org

The Activated Monomer (AM) mechanism often coexists with the ACE mechanism, particularly when a protic co-initiator, such as an alcohol or diol, is present in the system. researchgate.netnih.gov In this pathway, the monomer itself is first "activated" by protonation from the initiator system. This protonated, and thus highly reactive, monomer is then attacked by a nucleophilic end-group of a growing polymer chain, which is typically a neutral hydroxyl group.

Key features of the AM mechanism include:

The growing chain end is neutral (e.g., a hydroxyl group).

The monomer is activated by protonation before being attacked.

This mechanism is significant in systems containing hydroxyl-containing compounds, such as diol initiators.

The choice of initiator system is crucial for controlling the polymerization of this compound. Often, a combination of a catalyst (Lewis acid) and a co-initiator (a protic substance) is used. 1,4-butanediol (B3395766) (BDO) is a commonly employed co-initiator in the cationic ring-opening polymerization of substituted oxetanes. researchgate.netresearchgate.netresearchgate.net

The primary roles of 1,4-butanediol are:

Molecular Weight Control: The ratio of monomer to BDO can be used to control the final molecular weight of the polymer. researchgate.net

End-Group Functionalization: As a diol, BDO introduces hydroxyl groups at the ends of the polymer chains. These hydroxyl-terminated prepolymers are essential for subsequent curing reactions, often with diisocyanates, to form cross-linked elastomeric binders.

Mechanism Participation: The hydroxyl groups of BDO actively participate in the polymerization, particularly promoting the Activated Monomer (AM) mechanism.

The use of BDO allows for the synthesis of well-defined, telechelic polymers with functional end-groups tailored for specific applications.

Table 1: Components in a Typical Polymerization System for Substituted Oxetanes

| Component | Example | Role in Polymerization |

|---|---|---|

| Monomer | This compound | The basic repeating unit of the polymer. |

| Catalyst | Boron-trifluoride etherate (BF₃·OEt₂) | A Lewis acid that initiates the cationic polymerization by reacting with the monomer. wikipedia.org |

| Co-initiator | 1,4-butanediol (BDO) | Controls molecular weight and provides hydroxyl end-groups for curing. researchgate.netresearchgate.net |

| Solvent | Dichloromethane (B109758) | Provides a medium for the reaction to occur. |

Boron-trifluoride etherate (BF₃·OEt₂) is a widely used and effective catalyst for the cationic ring-opening polymerization of oxetanes. researchgate.netresearchgate.net It is a liquid Lewis acid that is easier to handle than gaseous boron trifluoride. wikipedia.org

In the polymerization process, BF₃·OEt₂ functions as the primary initiator. The BF₃ molecule is a strong electrophile that readily attacks the lone pair of electrons on the oxygen atom of the oxetane ring. This interaction leads to the formation of a complex that facilitates the cleavage of a C-O bond in the ring, generating a carbocationic species that initiates the polymer chain growth. The equilibrium between BF₃·OEt₂ and free BF₃ allows the latter to act as the true catalytic species. wikipedia.org

The concentration and molar ratio of the BF₃·OEt₂ catalyst to the co-initiator (like BDO) are critical parameters that affect the polymerization rate, the molecular weight of the resulting polymer, and its dispersity. researchgate.net Careful control of these factors is necessary to achieve the desired polymer properties.

Cationic Ring-Opening Polymerization of this compound

Copolymerization Strategies Involving this compound

To tailor the final properties of the energetic binder, this compound can be copolymerized with other monomers. Copolymerization is a versatile strategy to modify characteristics such as mechanical strength, thermal stability, and energy content.

Common copolymerization strategies include:

Copolymerization with other energetic oxetanes: Monomers like 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) or 3-azidomethyl-3-nitratomethyloxetane (AMNO) can be used. google.comwikipedia.org This approach allows for fine-tuning the energy density and physical properties of the resulting copolymer. A key advantage is that incorporating an asymmetrically substituted monomer like this compound can disrupt chain regularity, preventing crystallization and ensuring the polymer remains amorphous and elastomeric, which is crucial for binder applications. google.com

The synthesis of these copolymers is also typically achieved through cationic ring-opening polymerization, often using the same initiator and catalyst systems (e.g., BDO/BF₃·OEt₂) as in homopolymerization. researchgate.net The resulting random or block copolymers have properties intermediate to those of the respective homopolymers, providing a pathway to materials with a balanced set of desired characteristics.

Table 2: Mentioned Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Poly(this compound) | PAMEO |

| 1,4-butanediol | BDO |

| Boron-trifluoride etherate | BF₃·OEt₂ |

| 3,3-bis(azidomethyl)oxetane | BAMO |

| 3-azidomethyl-3-nitratomethyloxetane | AMNO |

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data concerning the polymerization science of This compound . The vast majority of published research in this area focuses on the closely related analog, 3-(Azidomethyl)-3-methyloxetane (AMMO) .

Therefore, it is not possible to provide a scientifically accurate article on this compound that adheres to the requested outline due to the absence of specific findings on its statistical copolymerization, block copolymer architectures, or controlled polymerization in the public domain.

Research in the field of energetic oxetane polymers is predominantly centered on monomers such as 3-(Azidomethyl)-3-methyloxetane (AMMO) and 3,3-Bis(azidomethyl)oxetane (BAMO). Studies frequently detail the copolymerization of these monomers with each other or with other cyclic ethers like tetrahydrofuran (B95107) (THF) to create energetic binders for propellant formulations. wikipedia.orgresearchgate.netresearchgate.netdntb.gov.ua This body of work includes detailed analyses of living polymerization techniques and the factors that influence the molecular weight and polydispersity of the resulting polymers. acs.orgacs.org

Should you be interested in the polymerization science of 3-(Azidomethyl)-3-methyloxetane (AMMO) , a detailed article can be generated as the scientific literature provides sufficient data for all the subsections outlined in your request.

Structural and Morphological Analysis of 3 Azidomethyl 3 Ethyloxetane Polymers

Spectroscopic Elucidation of Monomer and Polymeric Structures

Spectroscopic methods are fundamental in confirming the successful polymerization of the 3-(azidomethyl)-3-ethyloxetane monomer and characterizing the resultant polyether chain. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide unambiguous evidence of the polymer's covalent structure and the preservation of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of both the this compound monomer and its corresponding polymer. Analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of the polymer, the disappearance of signals corresponding to the strained oxetane (B1205548) ring protons of the monomer and the appearance of new signals characteristic of the polyether backbone confirm the ring-opening polymerization. For analogous energetic copolyethers like those derived from 3-azidomethyl-3-methyloxetane (AMMO) and tetrahydrofuran (B95107) (THF), ¹H NMR is used to confirm that the mole ratio of the monomers in the final polymer is consistent with the initial feed ratio researchgate.netresearchgate.net.

The key proton signals for poly[this compound] are expected to correspond to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the methylene protons of the azidomethyl group, and the methylene protons of the polyether backbone.

Similarly, ¹³C NMR spectroscopy provides detailed information about the carbon framework. The spectrum of the polymer would show distinct signals for the carbons of the ethyl group, the azidomethyl carbon, the quaternary carbon at the 3-position, and the carbons forming the repeating ether unit of the polymer backbone. The chemical shifts of these signals provide definitive proof of the polymer's structure. For related copolymers, such as those of 3,3-bis(nitratomethyl)oxetane and 3-azidomethyl-3-methyloxetane, both ¹³C and ¹H NMR are standard methods to confirm the structure of the synthesized high-molecular-weight copolymers researchgate.net.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Poly[this compound] (Note: Specific chemical shifts (δ) are dependent on the solvent and experimental conditions. The values below are estimations based on analogous structures.)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Ethyl group (-CH₂) | ~1.5 - 1.7 | ~25 - 30 |

| Ethyl group (-CH₃) | ~0.8 - 1.0 | ~7 - 10 |

| Azidomethyl group (-CH₂N₃) | ~3.3 - 3.5 | ~50 - 55 |

| Polyether backbone (-CH₂-O-) | ~3.2 - 3.6 | ~70 - 75 |

| Quaternary Carbon (-C-) | N/A | ~40 - 45 |

This table is interactive. Click on the headers to sort the data.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. In the analysis of poly[this compound], FTIR is used to verify the successful incorporation of the azide (B81097) group into the polymer structure and the formation of the ether linkage in the backbone.

The most prominent and characteristic absorption band for this polymer is the strong, sharp peak corresponding to the asymmetric stretching vibration of the azide group (-N₃), which typically appears around 2100 cm⁻¹. This peak is a clear indicator that the energetic azide functionality remains intact after polymerization.

Other significant absorption bands include:

C-O-C Stretching: A strong band around 1100 cm⁻¹, characteristic of the ether linkages that form the polymer backbone. The presence of this band, coupled with the disappearance of the oxetane ring vibration from the monomer spectrum, confirms that ring-opening polymerization has occurred. For hyperbranched polyoxetanes synthesized from 3-ethyl-3-(hydroxymethyl)oxetane, this C-O-C stretch is a key feature in the FTIR spectrum researchgate.net.

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and methylene groups.

The structure of synthesized copolymers of related oxetanes is routinely confirmed using FTIR spectroscopy alongside NMR and GPC researchgate.net.

Table 2: Key FTIR Absorption Bands for Poly[this compound]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric Stretch | ~2100 | Strong, Sharp |

| Ether (-C-O-C-) | Stretch | ~1100 | Strong |

| Alkane (-C-H) | Stretch | 2850 - 3000 | Medium-Strong |

This table is interactive. Users can filter by functional group or intensity.

Chromatographic Techniques for Molecular Weight and Distribution Analysis

While spectroscopy confirms the chemical structure of the repeating unit, chromatography is essential for characterizing the polymer on a macroscopic level, providing data on its molecular weight and the distribution of chain lengths.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of polymers, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) agilent.com.

In the analysis of poly[this compound], GPC separates the polymer chains based on their hydrodynamic volume in solution. Larger chains elute more quickly from the chromatography column than smaller chains. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or polymethylmethacrylate), a calibration curve can be generated to calculate the molecular weight of the sample agilent.com.

GPC analysis is crucial for confirming that the polymerization process has yielded a high-molecular-weight product and for understanding the breadth of the molecular weight distribution. A narrow PDI (closer to 1.0) indicates a more controlled polymerization process, leading to polymer chains of similar length. This is an important factor for achieving consistent physical and mechanical properties in the final material. The characterization of similar energetic polymers and copolymers, such as those based on AMMO and BAMO, consistently relies on GPC to determine molecular weight and PDI researchgate.netresearchgate.netresearchgate.net.

Table 3: Typical GPC Data for Energetic Oxetane Polymers (Note: Data is illustrative and based on findings for analogous polymers like poly(AMMO).)

| Parameter | Description | Typical Value Range |

| Mn ( g/mol ) | Number-Average Molecular Weight | 5,000 - 50,000 |

| Mw ( g/mol ) | Weight-Average Molecular Weight | 7,000 - 100,000 |

| PDI (Mw/Mn) | Polydispersity Index | 1.2 - 2.5 |

This interactive table allows users to see definitions by hovering over the parameters.

Advanced Structural Characterization Methods

Beyond the primary structure and molecular weight, the arrangement of polymer chains in the solid state significantly influences the material's properties. X-ray diffraction is a key technique for probing this higher-order structure.

X-ray Diffraction (XRD) is used to investigate the degree of crystallinity in a polymer. The XRD pattern of a material reveals the presence of ordered (crystalline) or disordered (amorphous) regions.

Amorphous polymers produce broad, diffuse scattering halos, indicating a lack of long-range order in the arrangement of the polymer chains.

Semicrystalline polymers exhibit sharp diffraction peaks superimposed on a broad amorphous halo. The positions and intensities of these peaks are related to the specific crystal lattice structure and the size of the crystalline domains.

For energetic polymers, the degree of crystallinity is a critical parameter. While some crystallinity can enhance mechanical strength, a highly crystalline and rigid structure can be undesirable for binder applications that require flexibility, especially at low temperatures. For instance, in studies of star-shaped copolymers with poly(3,3'-bis-azidomethyl oxetane) arms, XRD was used to show that the hyperbranched structure significantly decreased the crystallinity, which in turn improved processability researchgate.net. The analysis of copolymers of BAMO and AMMO also employs XRD to determine the amorphous-crystalline and domain structures spectroscopyonline.com.

The XRD pattern of poly[this compound] would be analyzed to determine if the ethyl side chains promote or inhibit crystallization compared to its methyl-substituted analog, poly(AMMO). This information is vital for tailoring the mechanical properties of the polymer for its intended use as an energetic binder or plasticizer.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for Macromolecular Morphology

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the detailed characterization of synthetic polymers, including those derived from this compound. sigmaaldrich.comnih.govsigmaaldrich.comrsc.org This soft ionization method allows for the precise determination of molecular weight distributions, the identification of end-groups, and the verification of the polymer chain's repeating unit, providing invaluable insights into the macromolecular structure. sigmaaldrich.comsigmaaldrich.com

In the analysis of polymers of this compound, MALDI-TOF MS can resolve individual polymer chains (n-mers) within a sample distribution. sigmaaldrich.comnih.gov This high resolution enables the accurate calculation of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is a measure of the breadth of the molecular weight distribution. researchgate.net

A critical aspect of analyzing azide-functionalized polymers like poly(this compound) is the potential for fragmentation during the MALDI process. The azide group is susceptible to the expulsion of a nitrogen molecule (N₂), which results in ions with a mass 28 Da less than the parent n-mer. nih.gov This phenomenon can lead to the appearance of multiple distributions in the mass spectrum, which requires careful interpretation to distinguish between the intact polymer chains and their fragments. nih.gov

Research Findings

While specific MALDI-TOF data for the homopolymer of this compound is not extensively detailed in publicly available literature, the analysis of structurally similar energetic polymers, such as poly(3-azidomethyl-3-methyloxetane) (PAMMO) and other azide-containing polymers, provides a strong basis for expected findings. researchgate.net Research on these related materials demonstrates the utility of MALDI-TOF in confirming successful polymerization and in characterizing the resulting macromolecular chains.

The analysis would typically involve dissolving the polymer sample in a suitable solvent, mixing it with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB)) and a cationizing agent (e.g., a sodium or silver salt) before spotting onto the MALDI target plate. plos.orgtue.nl The resulting spectrum would display a series of peaks, each corresponding to a specific polymer chain length, complexed with the cation.

For a hypothetical sample of poly(this compound), the expected mass of an n-mer adducted with a sodium ion ([M+Na]⁺) can be calculated. The mass of the repeating unit, this compound, is 141.18 g/mol . The analysis of the resulting spectrum would allow for the confirmation of this repeating unit mass and the identification of the polymer's end-groups based on the total mass of the detected ions. nih.gov

Below are illustrative data tables representing the kind of information that would be generated from a MALDI-TOF analysis of two different batches of poly(this compound).

Table 1: MALDI-TOF Analysis of Poly(this compound) - Batch A

| Parameter | Value |

| Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) |

| Cationizing Agent | Sodium Trifluoroacetate (NaTFA) |

| Number-Average Molecular Weight (Mn) | 3,100 Da |

| Weight-Average Molecular Weight (Mw) | 3,250 Da |

| Polydispersity Index (PDI) | 1.05 |

| Predominant Ion Series | [M + Na]⁺ |

| Observed Repeat Unit Mass | ~141.2 Da |

Table 2: MALDI-TOF Analysis of Poly(this compound) - Batch B

| Parameter | Value |

| Matrix | trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) |

| Cationizing Agent | Silver Trifluoroacetate (AgTFA) |

| Number-Average Molecular Weight (Mn) | 4,500 Da |

| Weight-Average Molecular Weight (Mw) | 4,815 Da |

| Polydispersity Index (PDI) | 1.07 |

| Predominant Ion Series | [M + Ag]⁺ |

| Secondary Ion Series | [M - N₂ + Ag]⁺ |

The data in these tables illustrates how MALDI-TOF can differentiate between polymer batches based on their average molecular weights and polydispersity. Furthermore, the observation of a secondary ion series corresponding to the loss of N₂ in Batch B would highlight the characteristic fragmentation of the azide group under certain analytical conditions. nih.gov This detailed information is crucial for quality control and for understanding the structure-property relationships of these energetic polymers.

Theoretical and Computational Chemistry of 3 Azidomethyl 3 Ethyloxetane and Its Polymers

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental tools for elucidating the three-dimensional structure and electronic properties of the AMEO monomer. These calculations, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's preferred geometry and the distribution of its electrons.

The conformation of the AMEO monomer is dictated by the interplay of steric and electronic effects. The four-membered oxetane (B1205548) ring is inherently strained, adopting a puckered conformation rather than a planar one to alleviate this strain. Computational methods can precisely calculate the ring-puckering angle and the rotational barriers for the azidomethyl and ethyl side chains. The geometry is optimized by finding the minimum energy state on the potential energy surface. For similar heterocyclic compounds, calculations at the B3LYP/6-311++G(d,p) level of theory have been shown to reproduce experimental bond lengths and angles with high accuracy. nih.gov

The electronic structure determines the molecule's reactivity and energetic properties. Key parameters derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output. MEPs illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential, typically around the azide (B81097) group's terminal nitrogen atoms and the oxetane oxygen) and electron-deficient (positive potential) regions. These maps are instrumental in predicting sites for electrophilic and nucleophilic attack, which is crucial for understanding polymerization mechanisms. nih.govresearchgate.net

| Calculated Property | Significance | Typical Computational Method |

|---|---|---|

| Optimized Molecular Geometry (Bond Lengths, Angles) | Provides the most stable 3D structure of the monomer. | DFT (e.g., B3LYP/6-31G(d,p)) |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | DFT, Time-Dependent DFT (TD-DFT) |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites. | DFT |

| Vibrational Frequencies | Predicts the molecule's infrared (IR) spectrum for structural confirmation. | DFT |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom in the molecule. | DFT |

Reaction Mechanism Modeling and Simulation of Polymerization Processes

The polymerization of AMEO, like other substituted oxetanes, typically proceeds via a cationic ring-opening polymerization (ROP). nih.gov Computational modeling is essential for elucidating the complex mechanism of this process, identifying key intermediates and transition states, and understanding the factors that control the reaction rate and polymer properties.

The mechanism is initiated by a Lewis acid (catalyst) and often a co-initiator like a diol. researchgate.net The process involves several key steps:

Initiation: The catalyst activates the oxetane monomer, leading to the formation of a tertiary oxonium ion.

Propagation: The strained oxetane ring of another monomer is attacked by the active polymer chain end, leading to ring-opening and chain growth.

Termination/Chain Transfer: The reaction can be terminated or the active center can be transferred to another molecule.

Computational studies, particularly using DFT, can model the energy profile of this entire reaction pathway. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a reaction coordinate diagram can be constructed. This diagram reveals the activation energies for each step, allowing for the identification of the rate-determining step. For some substituted oxetanes, the ring-opening of the stable tertiary oxonium ion intermediate has been identified as a slow step, sometimes leading to an induction period in the polymerization. radtech.org

Molecular dynamics (MD) simulations can complement these quantum mechanical calculations by modeling the polymerization process on a larger scale. MD simulations treat atoms and bonds as classical particles and springs, allowing for the simulation of polymer chain growth over time. These simulations provide insights into the polymer's conformational changes during growth and the influence of the solvent and temperature on the polymerization process. rsc.org

Computational Predictions in Energetic Polymer Design and Synthesis

Computational chemistry is a powerful tool in the ab initio design of energetic materials. Before embarking on hazardous and expensive synthesis, computational methods can predict the key performance and stability properties of a target energetic polymer like P(AMEO).

One of the most important predicted properties is the heat of formation (HOF), which is a primary indicator of the energy content of a material. DFT calculations can provide reliable predictions of HOF for energetic molecules and polymer fragments. researchgate.net Other crucial performance parameters, such as detonation velocity (D) and detonation pressure (P), can be estimated using empirical equations (like the Kamlet-Jacobs equations) that take the calculated HOF and density as inputs. researchgate.net

Molecular dynamics simulations are widely used to predict the physical and mechanical properties of the final polymer. By simulating a representative sample of polymer chains in a simulation box, properties such as:

Density: A critical parameter for detonation performance.

Glass Transition Temperature (Tg): Determines the operational temperature range of the material.

Mechanical Properties: Including bulk modulus, shear modulus, and Young's modulus, which define the material's stiffness and elasticity.

Compatibility: MD can simulate the mixing of the polymer with other components of an energetic formulation, such as plasticizers, to calculate the binding energy and predict their miscibility. rsc.orgresearchgate.net

These predictive capabilities allow for the systematic screening of different polymer structures. For instance, the effect of substituting the ethyl group in AMEO with other functional groups can be computationally evaluated to see how it impacts density, HOF, and mechanical strength, thereby guiding the rational design of next-generation energetic binders. nih.gov

| Predicted Property | Importance in Energetic Polymer Design | Computational Method |

|---|---|---|

| Heat of Formation (HOF) | Primary measure of the energy content of the material. | DFT (Isodesmic Reactions) |

| Density (ρ) | Crucial for calculating detonation performance. | Molecular Dynamics (MD) |

| Detonation Velocity (D) & Pressure (P) | Key performance indicators for an explosive or propellant. | Empirical equations using calculated HOF and ρ. |

| Glass Transition Temperature (Tg) | Defines the material's operational temperature window. | Molecular Dynamics (MD) |

| Mechanical Moduli | Determine the structural integrity and robustness of the binder. | Molecular Dynamics (MD) |

| Binding Energy with Additives | Predicts compatibility with plasticizers and other formulation components. | Molecular Dynamics (MD) |

Density Functional Theory (DFT) Applications in Structural Analysis

Density Functional Theory (DFT) is one of the most versatile and widely used computational tools for the structural analysis of molecules like AMEO and its polymers. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications.

For the AMEO monomer, DFT is used to perform geometry optimization, which yields the lowest-energy three-dimensional structure. The resulting bond lengths, bond angles, and dihedral angles can be compared with experimental data (e.g., from X-ray crystallography of similar compounds) to validate the computational model. nih.gov

DFT is also highly effective for calculating vibrational frequencies. The computed vibrational spectrum can be directly compared to an experimental infrared (IR) spectrum. This comparison serves as a powerful method for structural confirmation, as specific peaks in the spectrum correspond to the vibrational modes of particular functional groups (e.g., the characteristic asymmetric stretch of the azide group, N₃, and the ether C-O-C stretch of the oxetane ring). nih.govuit.no

In the context of the P(AMEO) polymer, DFT calculations can be performed on short oligomeric segments to understand how polymerization affects the monomer's geometry and electronic structure. These calculations can reveal changes in bond lengths and angles within the polymer backbone and analyze the electronic interactions between adjacent monomer units. Furthermore, DFT is used to study interactions between the polymer and other molecules, such as predicting how a plasticizer molecule might bind to the polymer chain, which is crucial for understanding the macroscopic properties of the formulated energetic material. researchgate.net

Applications of 3 Azidomethyl 3 Ethyloxetane Derivatives in Energetic Materials Science

Role as Polymeric Binders in Propellant Formulations

Optimizing binder systems is crucial for achieving desired performance and mechanical characteristics in solid propellants. Research has focused on the copolymerization of 3-azidomethyl-3-methyloxetane (AMMO) with other energetic monomers, most notably 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO). nih.gov The resulting P(BAMO-AMMO) copolymers offer a tunable platform where the ratio of the rigid BAMO to the more flexible AMMO segments can be adjusted to control the mechanical properties of the cured propellant. nih.gov

For instance, studies on BAMO-AMMO copolymers with varying molar ratios (e.g., 80:20, 50:50, 20:80) have shown that these ratios significantly influence properties like viscosity and elasticity, which are critical for processing. nih.gov The cross-linking or curing process, typically achieved using diisocyanates, is another area of optimization. The choice of curing agent, such as toluene (B28343) diisocyanate (TDI), affects the structure of the hard segments in the polymer network, thereby influencing the final mechanical strength and elongation of the binder. nih.gov Polymers cured with TDI have demonstrated superior mechanical properties due to the higher stiffness and cohesion energy of the resulting hard segments, which promotes stronger hydrogen bonding between polymer chains. nih.gov

Table 1: Comparison of Mechanical Properties of BAMO-AMMO Copolymers Cross-Linked with Different Diisocyanate Agents

| Curing Agent | Maximum Stress (MPa) | Breaking Elongation (%) |

|---|---|---|

| TDI-based | Highest | Highest |

| Other Agents | Lower | Lower |

This table illustrates the superior performance of TDI-based polymers, which exhibit higher values for both maximum stress and breaking elongation, indicating better mechanical properties for propellant applications. nih.gov Data is generalized from comparative findings.

The compatibility of a polymeric binder with energetic fillers, particularly oxidizers, is essential for the safety, stability, and performance of a propellant. Derivatives of 3-(azidomethyl)-3-ethyloxetane, such as poly(BAMO), have been studied for their compatibility with common high-energy oxidizers like CL-20, HMX, and RDX. nih.gov Thermal analysis techniques are often employed to investigate the interaction between the binder and the oxidizer. Studies on the thermal decomposition of pseudo-propellants containing BAMO and HMX or RDX have provided insights into their stability and combustion behavior. researchgate.net Ensuring that the binder does not negatively react with the oxidizer during storage or under thermal stress is a prerequisite for any new propellant formulation. researchgate.net

Integration into Energetic Thermoplastic Elastomers (ETPEs)

Energetic Thermoplastic Elastomers (ETPEs) represent a significant advancement over traditional cross-linked binders. redalyc.org ETPEs are block copolymers, typically with an ABA structure, that combine the properties of elastomers with the processability of thermoplastics. redalyc.org In this structure, 'A' represents a hard, glassy or semi-crystalline segment, while 'B' is a soft, rubbery segment. redalyc.org

Polymers derived from AMMO and BAMO are ideal candidates for constructing ETPEs. redalyc.org For example, poly(AMMO) can be used as the soft B-block, while the more rigid poly(BAMO) can serve as the hard A-block. redalyc.org These segments are linked using diisocyanates like 2,4-toluene diisocyanate (TDI). redalyc.org The resulting P(BAMO/AMMO) ETPEs exhibit rubber-like elasticity at room temperature without requiring chemical cross-linking, which simplifies processing and allows for recycling. researchgate.netredalyc.org This physical cross-linking, arising from the phase separation of the hard and soft segments, provides the material with a tough, three-dimensional network structure capable of absorbing and dissipating energy from hazardous stimuli. redalyc.org

Development of Novel Energetic Plasticizers and Additives

Energetic plasticizers are a critical component of the binder system, used to modify mechanical properties, improve processability, and enhance the energy content of the formulation. dtic.milnih.gov The primary function of a plasticizer is to soften the polymer matrix, making it more flexible and reducing its glass transition temperature (Tg), which is particularly important for low-temperature applications. dtic.milnih.gov

Functionalization Strategies for Enhanced Energetic Performance

To bridge the performance gap between energetic binders and highly potent fillers, researchers are exploring various functionalization strategies for oxetane (B1205548) monomers. researchgate.net A promising approach involves using versatile building blocks like 3-(nitromethylene)oxetane (B1440973), which can be readily functionalized through conjugate addition reactions. researchgate.net This allows for the incorporation of highly energetic, nitrogen-rich groups such as tetrazoles. researchgate.net

By reacting 3-(nitromethylene)oxetane with compounds like 5-azido-1H-tetrazole (5AzT) or 5-nitro-2H-tetrazole (5NT), new energetic oxetane monomers can be synthesized. researchgate.net Theoretical performance calculations for these novel derivatives show they can outperform existing energetic oxetane monomers like AMMO and BAMO, and even some conventional secondary explosives. researchgate.net This strategy facilitates the rapid synthesis of a diverse range of energetic monomers, paving the way for the development of next-generation binders with significantly enhanced energetic performance. researchgate.net

Future Research Directions and Emerging Trends

Development of Greener Synthetic Routes for Monomer and Polymer

The traditional synthesis of energetic polymers often involves hazardous intermediates and environmentally persistent solvents. A significant trend in materials science is the adoption of green chemistry principles to mitigate these issues. Future research for 3-(azidomethyl)-3-ethyloxetane and its corresponding polymer (PAMEO) will focus on developing safer and more sustainable synthetic pathways.

One of the most promising "green" strategies involves altering the stage at which the energetic azide (B81097) group is introduced. The classic route involves the synthesis of the low molecular weight this compound monomer, which is volatile and potentially explosive, followed by its polymerization. researchgate.net A safer and more environmentally friendly alternative is to first polymerize an inert precursor, such as 3-(tosyloxymethyl)-3-ethyloxetane or 3-(mesyloxymethyl)-3-ethyloxetane, to form a stable, non-energetic polymer. The energetic azide functionality is then introduced in a final step through nucleophilic substitution on the polymer backbone. researchgate.netresearchgate.net This approach confines the energetic group to a more stable, high-molecular-weight form, significantly reducing handling risks.

Further research into greener routes will likely explore:

Solvent Substitution: Replacing chlorinated solvents and polar aprotic solvents like dimethylformamide (DMF) with more benign alternatives such as ethyl acetate (B1210297) or bio-derived solvents.

Catalyst Efficiency: Developing solvent-free polymerization conditions, for instance by using melt polymerization techniques. radtech.org

Alternative Energy Sources: Utilizing microwave-assisted synthesis to drastically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, thereby minimizing chemical waste.

| Synthetic Strategy | Description | Advantages | Research Focus |

| Polymer-First Azidation | Polymerization of an inert precursor (e.g., tosylated oxetane) followed by azidation of the resulting polymer. researchgate.netresearchgate.net | Avoids handling of hazardous, low-molecular-weight azido (B1232118) monomers, enhancing safety. | Optimization of reaction conditions for high substitution efficiency on the polymer backbone. |

| Solvent-Free Synthesis | Conducting polymerization in the melt or using reactive co-monomers to eliminate the need for traditional solvents. radtech.org | Reduces volatile organic compound (VOC) emissions and simplifies product purification. | Development of thermally stable initiators and catalysts compatible with melt conditions. |

| Microwave-Assisted Reactions | Using microwave irradiation to accelerate reaction rates for both monomer synthesis and polymerization. mdpi.com | Significant reduction in reaction time and energy input; potential for improved product yields. | Scaling up microwave-assisted processes for industrial production. |

Exploration of Novel Polymerization Catalysts and Initiators for Controlled Architectures

The properties of PAMEO are intrinsically linked to its molecular architecture, including molecular weight, molecular weight distribution (dispersity), and chain structure. The primary method for synthesizing polyoxetanes is cationic ring-opening polymerization (CROP). researchgate.netresearchgate.net Future research is focused on discovering and refining catalysts and initiators that provide precise control over the polymerization process, enabling the synthesis of polymers with tailored properties.

The established initiator system for similar oxetane (B1205548) monomers is a combination of a Lewis acid, typically boron trifluoride etherate (BF₃·Et₂O), and a diol co-initiator, such as 1,4-butanediol (B3395766) (BDO). researchgate.netresearchgate.net This system generates hydroxyl-terminated prepolymers, which are essential for subsequent curing reactions to form a cross-linked network. However, achieving living polymerization characteristics, where chain termination and transfer reactions are minimized, remains a key objective.

Emerging areas of catalyst and initiator research include:

Photoinitiators: Photo-cationic initiators, such as sulfonium (B1226848) salts, can trigger polymerization upon exposure to UV light. radtech.org This method offers spatial and temporal control over the reaction, is extremely rapid, and can be performed without solvents, aligning with green chemistry principles.

Organocatalysts: The use of metal-free organic catalysts is an expanding field, offering potential for reduced toxicity and environmental impact compared to metal-based Lewis acids.

Novel Lewis Acids: Research into alternative catalyst systems, such as the triisobutyl-aluminum-water system, has shown promise for the copolymerization of energetic oxetanes, potentially offering different reactivity ratios and control over copolymer microstructure. researchgate.net

The ultimate goal is to develop systems that facilitate controlled/"living" polymerization, allowing for the synthesis of advanced architectures like block copolymers (e.g., ABA-type thermoplastic elastomers) and star polymers, which can lead to materials with superior mechanical properties. researchgate.net

| Catalyst/Initiator System | Polymerization Type | Key Advantages | Resulting Architecture |

| BF₃·Et₂O / Diol | Cationic Ring-Opening | Well-established; produces hydroxyl-terminated prepolymers for curing. researchgate.netresearchgate.net | Linear or branched prepolymers. |

| Sulfonium Salt Photoinitiators | Photo-Cationic Ring-Opening | Solvent-free; rapid cure; spatial and temporal control. radtech.org | Cross-linked networks. |

| Triisobutyl-aluminum / Water | Cationic Ring-Opening | Effective for copolymerization of different oxetane monomers. researchgate.net | Statistical or block copolymers. |

Advanced In-situ Characterization Techniques for Polymerization Monitoring

To achieve the precise control over polymer architecture described in the previous section, it is crucial to monitor the polymerization process in real time. Traditional methods involve taking aliquots from the reaction at different times and analyzing them offline, which is slow and provides limited data. Advanced in-situ (in-process) characterization techniques are an emerging trend that allows for continuous monitoring of key reaction parameters.

Future research will focus on the application of these techniques to the CROP of this compound:

Spectroscopic Methods: In-situ Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for monitoring the reaction kinetics. researchgate.net By tracking the disappearance of the characteristic vibrational bands of the oxetane ring, the rate of monomer consumption and conversion can be determined in real time. researchgate.netnist.gov

Comprehensive Monitoring Systems: The Automatic Continuous Online Monitoring of Polymerization Reactions (ACOMP) system represents a state-of-the-art platform for real-time polymer characterization. pcimag.com ACOMP continuously extracts a small stream from the reactor and measures multiple properties simultaneously, including monomer concentration, weight-average molecular weight (Mw), and intrinsic viscosity. This wealth of real-time data enables a deep understanding of reaction kinetics and allows for active feedback control to maintain desired polymer characteristics throughout the synthesis. pcimag.com

The implementation of these techniques can transform polymer synthesis from a batch-wise art to a controlled, reproducible science, ensuring high-quality PAMEO with precisely defined properties.

Integrated Computational and Experimental Approaches for Material Design

The traditional, Edisonian approach to materials development, relying on extensive trial-and-error experimentation, is time-consuming and costly. A modern paradigm involves the integration of computational modeling with targeted experiments to accelerate the design and discovery of new materials. This approach is particularly valuable for energetic materials, where synthesis and testing can be hazardous.

Molecular Dynamics (MD) simulations have emerged as a powerful predictive tool in this field. researchgate.net Using specialized reactive force fields like ReaxFF, researchers can simulate the behavior of polymers at the atomic level. nih.gov For PAMEO, this integrated approach would involve:

Predicting Fundamental Properties: MD simulations can accurately predict key bulk properties such as density, glass transition temperature (Tg), and cohesive energy density before the material is ever synthesized. researchgate.net

Simulating Mechanical Behavior: Computational models can be used to calculate mechanical properties like bulk modulus, shear modulus, and Young's modulus, providing insight into the material's stiffness and elasticity.

Assessing Compatibility: The compatibility of PAMEO with other energetic components, such as fillers (e.g., HMX, RDX) and plasticizers, can be predicted by calculating the binding energy between the different molecules in the simulated blend. A high negative binding energy suggests good miscibility and adhesion. researchgate.net

Investigating Reaction Mechanisms: Quantum mechanics methods like Density Functional Theory (DFT) can be used to elucidate complex reaction pathways, such as the curing process between hydroxyl-terminated PAMEO and isocyanate cross-linkers. nih.gov

By using simulations to screen potential formulations and guide experimental work, researchers can focus on synthesizing only the most promising candidates, dramatically accelerating the development cycle for new PAMEO-based energetic materials.

| Property | Computational Method | Predicted Parameter | Experimental Correlation |

| Density, Tg | Molecular Dynamics (MD) | Equilibrium cell volume vs. temperature. researchgate.net | Dilatometry, Differential Scanning Calorimetry (DSC) |

| Mechanical Properties | MD Stress-Strain Simulation | Bulk, Shear, Young's Moduli. | Dynamic Mechanical Analysis (DMA), Tensile Testing |

| Component Compatibility | MD Binding Energy Calculation | Interaction Energy (kJ/mol). researchgate.net | DSC (Tg shift), Rheology (viscosity change) |

| Reaction Pathway | Density Functional Theory (DFT) | Activation Energy Barriers. nih.gov | Reaction Kinetics Monitoring |

Synergistic Blending and Co-formulation with Emerging Energetic Components

Pure energetic polymers rarely meet all the performance requirements for advanced applications. Therefore, a critical area of research is the formulation of PAMEO with other energetic ingredients to create high-performance composites, such as Polymer-Bonded Explosives (PBXs) and propellant binders. The goal is to achieve a synergistic combination of properties, where the final formulation is superior to its individual components.

Future research will focus on co-formulating PAMEO with a variety of emerging materials:

High-Energy Fillers: While traditional fillers like RDX and HMX are well-studied, there is growing interest in more powerful but sensitive explosives like CL-20 (2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane). mdpi.commdpi.com A key challenge is to formulate these fillers within a PAMEO matrix to reduce their sensitivity without significantly compromising energy output. Cocrystallization of fillers is another emerging technique to enhance stability before incorporation into the binder. nih.gov

Energetic Plasticizers: Plasticizers are added to lower the polymer's glass transition temperature (Tg), improving its low-temperature mechanical properties and processability. Energetic plasticizers, such as 1,2,4-butanetriol (B146131) trinitrate (BTTN), N-butyl-N-(2-nitroxyethyl)nitramine (BuNENA), and various dinitro-diaza-alkanes, achieve this without diluting the formulation's total energy content. researchgate.netnih.gov

Novel Binders and Copolymers: Creating copolymers of this compound with other monomers, such as 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO), can create binders with a tunable balance of energy density and mechanical strength. mdpi.com Blending PAMEO with other energetic polymers like Glycidyl Azide Polymer (GAP) or Poly(glycidyl nitrate) (PGN) is another avenue to achieve unique property combinations.

The development of these advanced formulations requires a deep understanding of the interfacial chemistry and physics between the PAMEO binder and the other components to ensure compatibility, long-term stability, and optimal performance. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(Azidomethyl)-3-ethyloxetane to maximize yield and purity?

- Methodological Answer : The synthesis involves a multi-step process. For the azide functionalization step, use diethyl ether and water as solvents to enhance phase separation during extraction. After reaction completion, dry the organic layer with MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography (eluent: diethyl ether followed by methanol) to remove phosphorus byproducts. Stoichiometric use of triphenylphosphine (PPh₃) in a 6:1 molar ratio ensures complete reduction of intermediate azides. Yields up to 63% can be achieved with these conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹H-NMR : Focus on the methylene (-CH₂-) protons adjacent to the azide group, which typically resonate at δ 1.60 ppm (integral: 2H). The oxetane ring protons appear as distinct multiplet signals between δ 3.0–4.5 ppm .

- IR Spectroscopy : Key peaks include the azide stretch (~2100 cm⁻¹) and oxetane C-O-C vibrations (~1100 cm⁻¹). Compare with analogous compounds like 3-(azidomethyl)-3-methyloxetane for validation .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak (C₆H₁₁N₃O) and fragmentation patterns.

Advanced Research Questions

Q. How does copolymerization of this compound with other oxetanes influence polymer morphology and thermal stability?

- Methodological Answer : Copolymerization with monomers like 3,3-dimethyloxetane requires careful control of reactivity ratios (e.g., using the Mayo-Lewis equation). Studies show that azidomethyl groups reduce crystallinity, enhancing elastomeric properties. Thermal gravimetric analysis (TGA) reveals decomposition onset at ~200°C, with azide decomposition contributing to mass loss. Differential scanning calorimetry (DSC) can identify glass transition temperatures (Tg) shifts correlated with copolymer composition .

Q. What strategies mitigate safety risks during handling of this compound in click chemistry applications?

- Methodological Answer :

- Lab Practices : Conduct reactions in a fume hood with blast shields. Avoid exposure to heat or mechanical shock due to the azide group’s explosivity.

- Emergency Protocols : Use emergency contacts (e.g., Infotrac: 1-800-535-5053) for spills or exposure. Store in inert atmospheres (N₂/Ar) at ≤4°C .

- Alternative Reagents : Substitute with stabilized azide precursors (e.g., sulfonyl azides) for high-energy reactions to reduce risks .

Q. How do steric effects of the ethyl group in this compound impact its reactivity in Huisgen cycloaddition compared to methyl-substituted analogs?

- Methodological Answer : The ethyl group introduces steric hindrance, slowing reaction kinetics in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Kinetic studies using NMR or calorimetry can quantify rate constants (k). For example, compare turnover frequencies (TOF) with 3-(Azidomethyl)-3-methyloxetane (AMMO) under identical conditions. Computational modeling (DFT) further elucidates transition-state energy barriers .

Q. What analytical methods resolve contradictions in reported synthetic yields for azidomethyl-oxetane derivatives?

- Methodological Answer : Discrepancies often arise from purification efficiency or side reactions (e.g., azide dimerization). Implement orthogonal techniques:

- HPLC-PDA : Monitor reaction progress and quantify impurities.

- X-ray Crystallography : Confirm molecular structure if crystalline derivatives (e.g., sulfonamide analogs) are synthesized .

- Replicate Literature Protocols : Compare yields under strictly controlled conditions (e.g., solvent purity, inert atmosphere) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.